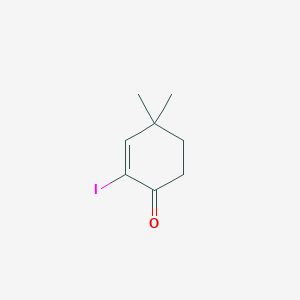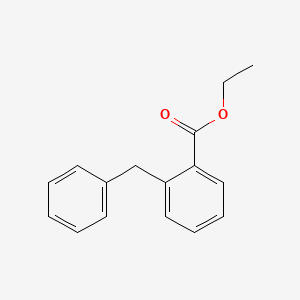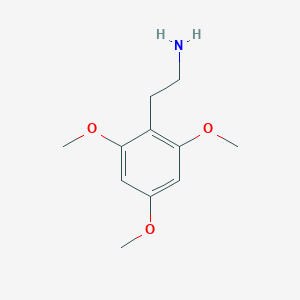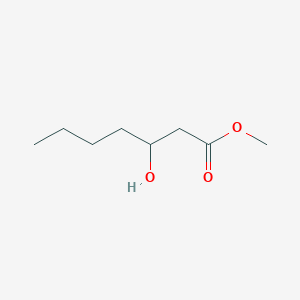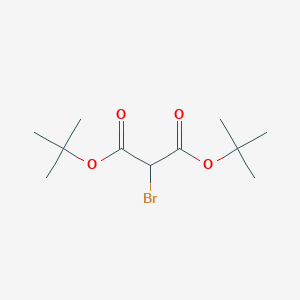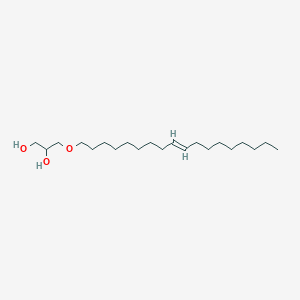
3-(9-Octadecenyloxy)-1,2-propanediol
Vue d'ensemble
Description
“3-(9-Octadecenyloxy)-1,2-propanediol”, also known as Selachyl alcohol, is an alkylglycerol compound found in shark liver oil. It has been studied for its potential antihypertensive properties . It is also used as an emollient and skin conditioning agent in cosmetic formulations .
Physical And Chemical Properties Analysis
The density of “this compound” is 0.924g/cm3. It has a boiling point of 470.6ºC at 760mmHg. The flash point is 238.4ºC .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Compounds
3-(9-Octadecenyloxy)-1,2-propanediol is an important intermediate in the synthesis of various pharmaceutical compounds. The study of its kinetics and mechanism, especially in the context of lipase-catalyzed regioselective monoacetylation, is crucial. This process involves enzymes like Candida antarctica lipase B, which has been found effective in producing monoacetylated products (Pawar & Yadav, 2015). Another aspect of synthesis includes the conversion of epoxyl compounds like 2,3-Epoxyl-3-pheny-1-propanol into derivatives, which are then used for further chemical transformations (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
Biochemical Production and Engineering
The biochemical production of compounds like 1,3-Propanediol, which is used in various industries such as cosmetics, foods, lubricants, and medicines, is another significant application. Genetic and metabolic engineering have been employed to enhance the yield and efficiency of the production processes. Modified microbial strains have been developed for better biosynthesis, overcoming limitations such as low productivity and metabolite inhibition (Yang et al., 2018).
Downstream Processing and Purification
The separation and purification of diols like 1,3-propanediol from fermentation broth are essential in their production. This process accounts for a significant portion of the production costs. Various methods like evaporation, distillation, and membrane filtration have been studied for the recovery and purification of these compounds (Xiu & Zeng, 2008).
Catalytic Conversion and Hydrogenolysis
Catalytic hydrogenolysis of glycerol to propanediols, including 1,2-propanediol and 1,3-propanediol, offers a promising synthesis route. This process involves various catalysts, such as transition metal catalysts and noble metal catalysts, which have been explored for their efficacy in synthesizing these valuable propanediols (Wang, Zhou, & Guo, 2015).
Mécanisme D'action
Orientations Futures
While “3-(9-Octadecenyloxy)-1,2-propanediol” has been studied for its potential antihypertensive properties, more research is needed to fully understand its mechanism of action and potential therapeutic applications . It’s also used in cosmetic formulations, suggesting potential for further development in this area .
Propriétés
IUPAC Name |
3-[(E)-octadec-9-enoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMBHYHFFGEEC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



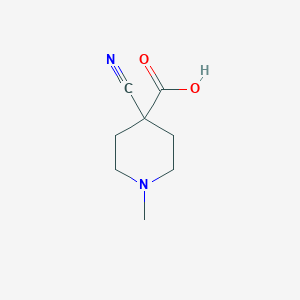
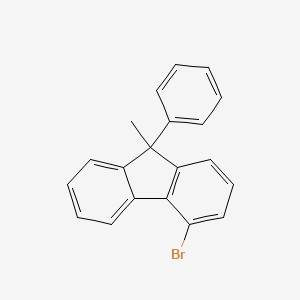
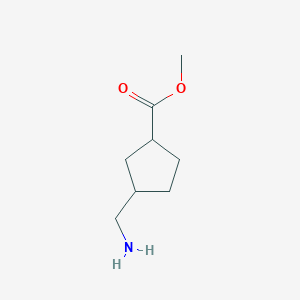
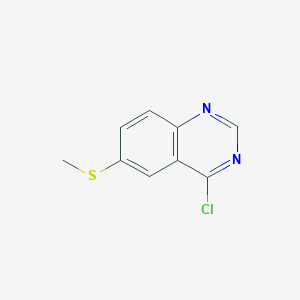

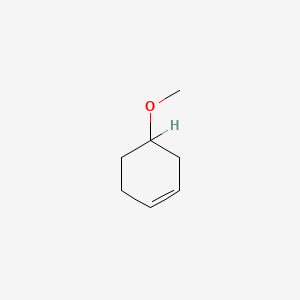

![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)
